Sodium o-dodecylbenzenesulfonate
Overview
Description
Sodium o-dodecylbenzenesulfonate, also known as Sodium dodecylbenzenesulfonate (SDBS), is a commonly used anionic surfactant . It is a white or light yellow powder or flake solid, which is volatile and easily soluble in water . SDBS has been used to stabilize dispersions of graphene nanoflakes (GNFs) during the preparation of the liquid phase of GNFs .
Synthesis Analysis
The synthesis of Sodium o-dodecylbenzenesulfonate involves optimizing the flow rate, the SO3/DDB molar ratio, the sulfonation temperature in the microreactor, and the aging step . This optimization can increase the sulfonic acid contents up to 97 wt.% while decreasing the free oil and sulfuric acid contents down to 1.0 wt.% in the final product .Molecular Structure Analysis
The molecular formula of Sodium o-dodecylbenzenesulfonate is C18H29NaO3S . The InChI representation isInChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18 (17)22 (19,20)21;/h12-13,15-16H,2-11,14H2,1H3, (H,19,20,21);/q;+1/p-1
. The Canonical SMILES representation is CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
. Chemical Reactions Analysis
Sodium o-dodecylbenzenesulfonate is incompatible with strong oxidizers . In the MS 2 mass spectrum of DBS, the deprotonated DBS easily formed the ion at m/z 183.01 ([DBS–C10H22–Na]−), by losing a C10H22 molecule and a C9H20 molecule to generate the ion at m/z 197.03 ([DBS–C9H20–Na]−) .Physical And Chemical Properties Analysis
Sodium o-dodecylbenzenesulfonate has a molecular weight of 348.5 g/mol . It is soluble in water .Scientific Research Applications
Radioactive Decontamination : It is used in nuclear decontamination processes to remove radioactive atoms like cesium ions. Research has focused on developing adsorbents for efficiently removing high concentrations of sodium dodecylbenzenesulfonate from environments contaminated during such processes (Daewon Kim et al., 2019).
Cosmetic Industry : In cosmetics, it serves as a surfactant-cleansing agent. Its solubility in water and alcohol, along with its skin irritation properties, are well-studied, providing guidelines for its safe use in cosmetic products (Lillian C. Becker et al., 2010).
Environmental Management : The compound's utility in environmental management, especially for selective adsorption of pollutants from waste, is significant. Mesoporous silica nanofibers have been developed for efficient separation of sodium dodecylbenzenesulfonate from radioactive waste (Wonho Noh et al., 2020).
Chromatography and Separation Sciences : Its role in separating polycyclic aromatic hydrocarbons using capillary electrophoresis demonstrates its application in analytical chemistry (G. Kavran & F. Erim, 2002).
Soil Science : The interaction of sodium dodecylbenzenesulfonate with soil, particularly its adsorption characteristics and impact on soil properties, is essential for understanding its environmental fate (F. Ahmed & M. Ishiguro, 2015).
Material Science : Studies on its interaction with materials like chrysotile fibers and its effect on surfactant concentration provide insights into its potential in material processing and environmental remediation (A. Fachini & I. Joekes, 2002).
Battery Technology : Research into using dodecylbenzenesulfonate-doped poly(pyrrole) films as a secondary battery electrode shows its potential in energy storage technologies (R. C. Peres et al., 1992).
Photocatalysis : Its role in photocatalytic systems, such as in the degradation of anionic surfactants in water, highlights its application in water treatment and environmental remediation (Yu. O. Shvadchina et al., 2018).
Future Directions
properties
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-87-0 (Parent) | |
Record name | Sodium dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0041642 | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium o-dodecylbenzenesulfonate | |
CAS RN |
15163-46-9, 25155-30-0 | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium o-dodecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM O-DODECYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855754K9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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